molecular formula C9H14ClF2NO2 B15124030 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride CAS No. 1394042-78-4

2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride

Cat. No.: B15124030
CAS No.: 1394042-78-4
M. Wt: 241.66 g/mol
InChI Key: MMFVSBMNCHCHAO-UHFFFAOYSA-N
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Description

2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride is a synthetic organic compound with the molecular formula C9H14ClF2NO2. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and two fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The fluorine atoms and bicyclic structure play a crucial role in its binding affinity and activity. The compound can modulate various biochemical pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Azabicyclo[3.2.2]nonane-6-carboxylic acid hydrochloride
  • 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid

Uniqueness

Compared to similar compounds, 2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride is unique due to the presence of two fluorine atoms, which significantly influence its chemical properties and biological activity. This makes it a valuable compound for various research applications .

Properties

CAS No.

1394042-78-4

Molecular Formula

C9H14ClF2NO2

Molecular Weight

241.66 g/mol

IUPAC Name

2,2-difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid;hydrochloride

InChI

InChI=1S/C9H13F2NO2.ClH/c10-9(11)4-3-8(7(13)14)2-1-6(9)5-12-8;/h6,12H,1-5H2,(H,13,14);1H

InChI Key

MMFVSBMNCHCHAO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC(C1CN2)(F)F)C(=O)O.Cl

Origin of Product

United States

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